5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a thiadiazole ring, and a propylamine group, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the benzodioxole and propylamine groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The benzodioxole moiety can be introduced through a palladium-catalyzed cross-coupling reaction, while the propylamine group can be added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the amine and alkyl chain structure.
3-(1,3-Benzodioxol-5-yl)-2-propenal: Contains the benzodioxole group but has an aldehyde functional group instead of the thiadiazole ring.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Features the benzodioxole moiety and an indole ring, differing in the overall structure and functional groups.
Uniqueness
5-(1,3-Benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine is unique due to its combination of the benzodioxole, thiadiazole, and propylamine groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
83796-30-9 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H13N3O2S/c1-2-5-13-12-15-14-11(18-12)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3,(H,13,15) |
InChI Key |
ICPWROZEZRDHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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